molecular formula C12H19NO2 B589363 N-(2-Hydroxyethyl) Pseudoephedrine-d3 CAS No. 1330277-60-5

N-(2-Hydroxyethyl) Pseudoephedrine-d3

Cat. No.: B589363
CAS No.: 1330277-60-5
M. Wt: 212.307
InChI Key: DZUDAROQGILUTD-DOTLQPFVSA-N
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Description

N-(2-Hydroxyethyl) Pseudoephedrine-d3: is a deuterium-labeled analogue of N-(2-Hydroxyethyl) Pseudoephedrine. This compound is a derivative of Hydroxyalkyl Pseudoephedrine and is often used in various scientific research applications due to its unique properties. The molecular formula of this compound is C12H16D3NO2, and it has a molecular weight of 212.30.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxyethyl) Pseudoephedrine-d3 involves the incorporation of deuterium atoms into the structure of N-(2-Hydroxyethyl) Pseudoephedrine. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. The compound is often produced in bulk and stored at controlled temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: N-(2-Hydroxyethyl) Pseudoephedrine-d3 undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the desired product but often involve the use of strong acids or bases.

Major Products Formed: The major products formed from these reactions include various alcohols, ketones, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-Hydroxyethyl) Pseudoephedrine-d3 is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and pathways.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.

    Medicine: Investigated for its potential therapeutic effects and as a tool in pharmacokinetic studies.

    Industry: Utilized in the development of new materials and chemical processes, particularly in the field of isotopic labeling.

Mechanism of Action

The mechanism of action of N-(2-Hydroxyethyl) Pseudoephedrine-d3 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions and the stability of intermediates, making it a valuable tool in studying reaction mechanisms. The compound’s effects are mediated through its interaction with enzymes and other proteins involved in metabolic pathways.

Comparison with Similar Compounds

    N-(2-Hydroxyethyl) Pseudoephedrine: The non-deuterated analogue of N-(2-Hydroxyethyl) Pseudoephedrine-d3.

    Hydroxyalkyl Pseudoephedrine: A related compound with similar structural features but without the deuterium labeling.

Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterium labeling allows for the study of reaction mechanisms and metabolic pathways with greater precision and accuracy. This compound’s stability and reactivity make it a valuable tool in various fields of research.

Properties

CAS No.

1330277-60-5

Molecular Formula

C12H19NO2

Molecular Weight

212.307

IUPAC Name

(1S,2S)-2-[2-hydroxyethyl(trideuteriomethyl)amino]-1-phenylpropan-1-ol

InChI

InChI=1S/C12H19NO2/c1-10(13(2)8-9-14)12(15)11-6-4-3-5-7-11/h3-7,10,12,14-15H,8-9H2,1-2H3/t10-,12+/m0/s1/i2D3

InChI Key

DZUDAROQGILUTD-DOTLQPFVSA-N

SMILES

CC(C(C1=CC=CC=C1)O)N(C)CCO

Synonyms

(αS)-α-[(1S)-1-[(2-Hydroxyethyl)methylamino]ethyl]benzenemethanol-d3; 

Origin of Product

United States

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